molecular formula C13H9FO3 B028513 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid CAS No. 106291-26-3

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B028513
CAS No.: 106291-26-3
M. Wt: 232.21 g/mol
InChI Key: WHAOIFHFUMILMM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar structure but lacks the hydroxy group.

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but with different substitution pattern.

    4-Hydroxybenzoic acid: Lacks the fluoro group.

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAOIFHFUMILMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-26-3
Record name 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106291-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Subsequently, 6.8 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid was heated under reflux for 14 hours in 150 ml of 48% hydrobromic acid and 80 ml of dioxane. The volatile components were removed by evaporator, and the residue was washed several times with water to give 6.10 g (yield 95%) of the desired 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
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Synthesis routes and methods III

Procedure details

To 42 g (0.17 mol) of the above 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid were added 1.7 l of acetic acid and 300 ml of 48% hydrogen bromide solution, which was refluxed for 20 hours, poured into 3.5 l of water and air cooled. The precipitated crystal was filtered to obtain 36.4 g (yield: 92%) of 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid.
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42 g
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3.5 L
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